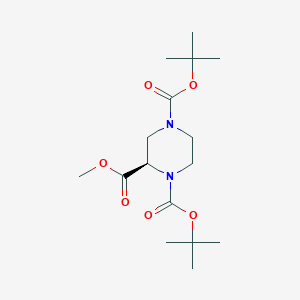(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester
CAS No.: 637027-24-8
Cat. No.: VC2839261
Molecular Formula: C16H28N2O6
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 637027-24-8 |
|---|---|
| Molecular Formula | C16H28N2O6 |
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate |
| Standard InChI | InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 |
| Standard InChI Key | QKNSGUCCNZBAAJ-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C |
| SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Structural Features
The core structure of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester consists of a piperazine ring with three key functional groups strategically positioned. The piperazine scaffold provides a rigid framework with two nitrogen atoms that can serve as hydrogen bond acceptors when deprotected . The two Boc protecting groups shield the nitrogen atoms from unwanted reactions while allowing selective deprotection under acidic conditions. The methyl ester at the C-2 position with R stereochemistry creates a chiral center, making this molecule particularly valuable for stereoselective synthesis applications .
Physical and Chemical Properties
The physical and chemical properties of (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl Ester
These properties indicate that (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester has moderate lipophilicity and a significant polar surface area, characteristics that are important when considering this compound's utility in pharmaceutical synthesis where drug-like properties must be carefully controlled .
Nomenclature and Alternative Names
This compound is referenced in the scientific literature under various systematic and common names:
Table 2: Alternative Names for (R)-1,4-di-Boc-piperazine-2-carboxylic acid Methyl Ester
These alternative names highlight the different aspects of the molecule's structure, with each emphasizing particular functional groups or the stereochemistry at position 2 .
Applications in Research and Industry
Pharmaceutical Research and Development
(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester has significant applications in pharmaceutical research and development. The compound appears in patent literature (US 20110003812 A1), suggesting its utility in drug development processes . The piperazine scaffold is commonly found in various pharmaceutical agents, particularly those targeting central nervous system disorders, pain management, and antimicrobial applications.
Research involving similar piperazine derivatives has focused on developing NMDA receptor antagonists, which have potential applications in treating conditions such as neuropathic pain, epilepsy, and neurodegenerative disorders . The precise stereochemistry of the compound allows for specific receptor interactions, which is crucial for developing effective and selective pharmaceutical agents.
As a Synthetic Building Block
Related Compounds and Structural Variants
Stereoisomers
The S-enantiomer, (S)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester, represents the mirror image of the R-enantiomer with opposite stereochemistry at the C-2 position. While sharing identical physical properties such as boiling point and molecular weight, the S-enantiomer would exhibit opposite optical rotation and potentially different biological activities due to the stereospecific nature of many biological receptors and enzymes.
Protecting Group Variants
A closely related compound is (S)-n-1-Boc-4-Cbz-2-piperazinecarboxylic acid methyl ester (CAS: 1211399-66-4), which features a benzyloxycarbonyl (Cbz) protecting group at position 4 instead of a second Boc group . This compound has a molecular formula of C₁₉H₂₆N₂O₆ and a molecular weight of 378.18 g/mol . The different protecting groups (Boc and Cbz) provide orthogonal protection, allowing for selective deprotection of one nitrogen while keeping the other protected.
Functional Group Variations
Several other related compounds exist with variations in the ester group (e.g., ethyl instead of methyl esters) or with different substituents on the piperazine ring. These structural variations provide chemists with a toolkit of related compounds that can be selected based on specific synthetic requirements or desired physicochemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume